molecular formula C10H14O2 B2632807 Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid CAS No. 2445791-77-3

Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid

Cat. No.: B2632807
CAS No.: 2445791-77-3
M. Wt: 166.22
InChI Key: XTGSMMSRCUWUEA-UHFFFAOYSA-N
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Description

Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid is a unique organic compound characterized by its tricyclic structure. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

The mode of action of a compound generally involves binding to a specific target, such as a protein or enzyme, and modulating its activity. The exact nature of this interaction would depend on the specific structure of the compound and the target .

Biochemical pathways affected by the compound would depend on its specific targets. Carboxylic acids can participate in a variety of biochemical reactions, including decarboxylation, esterification, and amide formation .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of the compound, would be influenced by factors such as its size, polarity, and solubility. Carboxylic acids are polar and can form hydrogen bonds, which can affect their absorption and distribution .

The result of the compound’s action would depend on the specific effects it has on its targets and the biochemical pathways it affects. This could range from modulation of enzyme activity to changes in cell signaling .

The action environment, including factors like pH and temperature, can influence the stability and efficacy of the compound. For example, extreme pH values could potentially lead to ionization of the carboxylic acid group, affecting its ability to interact with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of cyclization and functionalization steps to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups, such as alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.02,7]nonane: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.

    Bicyclo[2.2.1]heptane-2-carboxylic acid: A similar bicyclic compound with different structural features and reactivity.

Uniqueness

Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid is unique due to its tricyclic structure combined with a carboxylic acid functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tricyclo[3.3.1.02,7]nonane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-10(12)9-5-1-2-7-6(3-5)4-8(7)9/h5-9H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGSMMSRCUWUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC1C(C2C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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